Cas no 22336-84-1 (Ergotaman-3',6',18-trione,12'-hydroxy-1,2'-dimethyl-5'-(phenylmethyl)-, (5'a)-)

Ergotaman-3',6',18-trione,12'-hydroxy-1,2'-dimethyl-5'-(phenylmethyl)-, (5'a)- structure
22336-84-1 structure
Product Name:Ergotaman-3',6',18-trione,12'-hydroxy-1,2'-dimethyl-5'-(phenylmethyl)-, (5'a)-
CAS-nummer:22336-84-1
MF:C34H37N5O5
MW:595.688088178635
CID:257700
PubChem ID:65703
Update Time:2025-04-19

Ergotaman-3',6',18-trione,12'-hydroxy-1,2'-dimethyl-5'-(phenylmethyl)-, (5'a)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ergotaman-3',6',18-trione,12'-hydroxy-1,2'-dimethyl-5'-(phenylmethyl)-, (5'a)-
    • Metergotamine
    • 1-Methylergotamin
    • 1-Methylergotamine
    • Metergotamina
    • Metergotaminum
    • UNII-V7O172Q572
    • METERGOTAMINE [WHO-DD]
    • SCHEMBL1818518
    • ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-1,2'-DIMETHYL-5'-(PHENYLMETHYL)-,(5'.ALPHA.)-
    • methylergotamine
    • Metergotaminum (Latin)
    • Metergotamina [INN-Spanish]
    • CHEMBL2106428
    • (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
    • DTXCID0099364
    • MY-25 [AS BITARTRATE]
    • NS00125492
    • Q27291636
    • DTXSID80176873
    • V7O172Q572
    • Metergotamine [INN]
    • MY-25 FREE BASE
    • 22336-84-1
    • ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-1,2'-DIMETHYL-5'-(PHENYLMETHYL)-,(5'alpha)-
    • Metergotaminum [INN-Latin]
    • Metergotamina [Spanish]
    • Metergotaminum [Latin]
    • Inchi: 1S/C34H37N5O5/c1-33(32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33)35-30(40)22-16-24-23-11-7-12-25-29(23)21(18-36(25)2)17-26(24)37(3)19-22/h4-7,9-12,16,18,22,26-28,43H,8,13-15,17,19H2,1-3H3,(H,35,40)/t22-,26-,27+,28+,33-,34+/m1/s1
    • InChI-sleutel: SZUQJDJBJHBVBO-CTTKVJGISA-N
    • LACHT: O1[C@](C)(C(N2[C@@H](CC3C=CC=CC=3)C(N3CCC[C@H]3[C@]12O)=O)=O)NC([C@@H]1C=C2C3C=CC=C4C=3C(=CN4C)C[C@H]2N(C)C1)=O

Berekende eigenschappen

  • Exacte massa: 595.27900
  • Monoisotopische massa: 595.279469
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 107
  • XLogP3: 2

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: 909.1°Cat760mmHg
  • Vlampunt: 503.6°C
  • Brekindex: 1.744
  • PSA: 107.35000
  • LogboekP: 2.20580

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